molecular formula C9H11IN2O2 B581746 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde CAS No. 1400644-65-6

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde

Cat. No. B581746
CAS RN: 1400644-65-6
M. Wt: 306.103
InChI Key: BQGKJKQPLRHELQ-UHFFFAOYSA-N
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Description

“4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1400644-65-6. It has a molecular weight of 306.1 and its IUPAC name is 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 . This indicates that the compound has a pyrazole ring with an iodo substituent at the 4-position, an aldehyde group at the 5-position, and an oxan-2-yl group at the 1-position .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde” are not detailed in the literature, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo addition and reduction reactions, oxidation, condensation reactions with active methylene compounds, reactions with semicarbazide, thiosemicarbazide, and hydroxylamine, among others .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.1 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Biological Activities

Pyrazoles are crucial scaffolds in medicinal chemistry due to their presence in biologically active compounds. Their synthesis often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis methodologies provide valuable strategies for designing active biological agents through modifications and derivatizations of the pyrazole core (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

Pyrazoline derivatives, closely related to pyrazoles, have been recognized for their pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their therapeutic applications span across a wide spectrum, underlining the pyrazole moiety's significance in drug design and discovery. The exploration of pyrazoline derivatives continues to unveil new biological activities and potential therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as aryl iodides , which are known to interact with various biological targets

Mode of Action

As an aryl iodide, it may undergo electrophilic aromatic substitution reactions with biological targets . The exact nature of these interactions and the resulting changes in cellular function are subjects of ongoing research.

properties

IUPAC Name

4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGKJKQPLRHELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde

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